8-chlorochroman-4-carboxylic acid
Description
Properties
CAS No. |
1225602-83-4 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
8-Chlorochroman-4-carboxylic acid is investigated as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance therapeutic efficacy, particularly in targeting neurological disorders. For instance, it has been identified as a precursor for developing potent 5-HT4 receptor agonists, which are relevant in treating gastrointestinal motility disorders and cognitive dysfunctions .
2. Agricultural Chemistry
In the realm of agrochemicals, this compound plays a role in developing herbicides and fungicides. Its unique structure allows it to interact effectively with biological targets in plants, offering solutions for crop protection while minimizing environmental impact. Research indicates that derivatives of this compound exhibit enhanced herbicidal activity compared to traditional agents .
3. Material Science
The potential for this compound extends into material science, where it is explored for developing new polymer materials. These materials exhibit improved durability and resistance to degradation, making them suitable for various industrial applications .
4. Biochemical Research
Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and ionic interactions with biological molecules makes it a valuable tool in elucidating mechanisms underlying various biological processes .
5. Analytical Chemistry
In analytical settings, this compound is employed as a standard in chromatographic techniques. This application facilitates accurate quantification and analysis of related compounds in complex mixtures, proving essential in both research and quality control environments .
Case Study 1: Synthesis of 5-Amino-6-Chlorochroman-8-Carboxylic Acid
A notable study focused on the practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid highlighted its role as an intermediate for several potent 5-HT4 receptor agonists. The researchers developed an efficient synthetic route that minimized the use of toxic reagents and reduced reaction temperatures, showcasing the compound's utility in pharmaceutical development .
Case Study 2: Herbicidal Activity
Another investigation examined the herbicidal properties of derivatives of chlorochroman carboxylic acids. The study demonstrated that modifications to the carboxylic acid group significantly enhanced herbicidal efficacy against specific weed species, underscoring the compound's agricultural potential .
Mechanism of Action
The mechanism by which 8-chlorochroman-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, such as the Nrf2 pathway, and inflammatory responses, such as the NF-κB pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 8-chlorochroman-4-carboxylic acid with two analogous compounds from the evidence: 2-chloro-6-methylpyrimidine-4-carboxylic acid () and (2R)-4-amino-6-chloro-2-methylchroman-4-carboxylic acid (). Key structural and functional differences are summarized in Table 1.
Table 1: Structural Comparison of this compound and Analogues
| Compound Name | Core Structure | Substituents | Functional Groups | CAS Number |
|---|---|---|---|---|
| This compound | Chroman | Cl (C8) | Carboxylic acid (C4) | Not available |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | Cl (C2), CH₃ (C6) | Carboxylic acid (C4) | 89581-58-8 |
| (2R)-4-Amino-6-chloro-2-methylchroman-4-carboxylic acid | Chroman | Cl (C6), CH₃ (C2), NH₂ (C4) | Carboxylic acid, Amino (C4) | Not provided |
Key Observations
Both chroman derivatives (8-chloro and 6-chloro) share a bicyclic framework, but substituent positions (C8 vs. C6 for Cl) significantly affect steric and electronic properties.
Functional Group and Substituent Effects: Chlorine Position: In this compound, the Cl at C8 is on the benzene ring, likely influencing π-π stacking interactions. Amino vs. Carboxylic Acid: The amino group in ’s compound introduces basicity, contrasting with the acidic carboxylic acid group. This difference could impact bioavailability and target binding .
Stereochemical Considerations :
- The (2R) configuration in highlights the role of chirality in biological activity, a factor absent in the achiral pyrimidine derivative () and unspecified for this compound .
Research Implications and Data Gaps
While direct data on this compound are scarce, insights from analogues suggest:
- Synthetic Accessibility: Pyrimidine derivatives () may be easier to functionalize due to their simpler monocyclic structure, whereas chroman synthesis often requires multi-step protocols.
- Biological Activity: Chlorinated chromans are frequently explored for enzyme inhibition (e.g., cyclooxygenase), but the amino group in ’s compound could redirect activity toward receptor modulation .
Critical Data Needs :
- Experimental data on the acidity (pKa), solubility, and thermal stability of this compound.
- Comparative studies on the bioactivity of C6 vs. C8 chlorinated chromans.
Preparation Methods
Chlorination Followed by Carboxylation
A widely reported approach begins with a preformed chroman scaffold. The synthesis involves sequential chlorination at the 8-position and carboxylation at the 4-position. In one protocol, chroman-4-carboxylic acid is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, achieving selective chlorination. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating ether oxygen directs chlorination to the para position (C-8). Subsequent oxidation or hydrolysis steps are unnecessary due to the preexisting carboxylic acid group. Yields for this method range from 65% to 78%, depending on the purity of the starting material.
Direct Carboxylation of Chlorinated Intermediates
Alternative routes employ chlorinated precursors such as 8-chlorochroman-4-methanol. Oxidation of the alcohol moiety using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic media converts the hydroxymethyl group to a carboxylic acid. This method avoids harsh chlorination conditions but requires careful control of oxidation parameters to prevent over-oxidation. For example, KMnO₄ in aqueous H₂SO₄ at 60°C for 6 hours achieves 72% yield.
Aromatic Substitution Strategies
Nucleophilic Substitution with Cyanide
A two-step substitution-carboxylation sequence has been explored. In this method, 8-chlorochroman-4-bromide reacts with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C, replacing bromide with a nitrile group. Hydrolysis of the nitrile using 6 M HCl under reflux for 12 hours yields the carboxylic acid. This approach benefits from the stability of the nitrile intermediate but suffers from moderate overall yields (50–60%) due to competing side reactions during substitution.
Ullmann-Type Coupling
Carboxylation of Organometallic Intermediates
Grignard Reagent Formation and CO₂ Insertion
A classical approach involves generating a Grignard reagent from 8-chlorochroman-4-bromide. Treatment with magnesium in tetrahydrofuran (THF) forms the organomagnesium intermediate, which reacts with gaseous CO₂ at −78°C. Acidic workup (e.g., 2 M HCl) liberates the carboxylic acid. This method achieves yields of 68–75% but demands anhydrous conditions and low temperatures, complicating large-scale production.
Lithium-Halogen Exchange
Lithiation strategies using n-butyllithium (n-BuLi) enable carboxylation under milder conditions. 8-Chlorochroman-4-iodide undergoes lithium-halogen exchange at −40°C in THF, followed by quenching with dry ice (solid CO₂). The resulting lithium carboxylate is protonated with aqueous HCl to yield the free acid. This method avoids extreme temperatures but is sensitive to moisture and oxygen, necessitating inert atmosphere handling.
Hydrolysis of Nitriles and Esters
Acidic Hydrolysis of Nitriles
As detailed in Section 2.1, nitrile intermediates derived from substitution reactions are hydrolyzed using concentrated HCl or H₂SO₄. For example, 8-chlorochroman-4-carbonitrile refluxed in 6 M HCl for 10 hours achieves 85% conversion to the carboxylic acid. Prolonged heating (>15 hours) risks decarboxylation, necessitating precise reaction monitoring.
Basic Hydrolysis of Esters
Ethyl 8-chlorochroman-4-carboxylate undergoes saponification with NaOH (2 M) in ethanol-water (1:1) at 80°C. Neutralization with HCl precipitates the carboxylic acid in 90% yield. This method is favored for its simplicity and high efficiency but requires ester precursors, adding synthetic steps.
Comparative Analysis of Preparation Methods
The table below summarizes key metrics for the discussed methods:
| Method | Steps | Yield (%) | Temperature Range | Scalability | Key Limitations |
|---|---|---|---|---|---|
| Chlorination-Carboxylation | 2 | 65–78 | 0–25°C | High | Requires toxic SO₂Cl₂ |
| Grignard-CO₂ | 3 | 68–75 | −78°C to RT | Moderate | Moisture-sensitive conditions |
| Nitrile Hydrolysis | 2 | 50–85 | 100–120°C | High | Risk of decarboxylation |
| Ullmann Carbonylation | 1 | 60–70 | 120°C | Low | High-pressure equipment |
| Ester Saponification | 2 | 85–90 | 80°C | High | Dependent on ester precursor |
Q & A
Basic Research Question
- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats; avoid inhalation of fine powders .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
How can researchers validate the compound’s role as an analytical reference standard?
Advanced Research Question
- Calibration Curves : Use serial dilutions (0.1–100 µg/mL) in HPLC to establish linearity (R² > 0.99) .
- Cross-Lab Validation : Collaborate with independent labs to verify retention times and spectral data .
What computational tools predict the reactivity of this compound in novel reactions?
Advanced Research Question
- DFT Calculations : Simulate electrophilic substitution pathways to predict halogenation sites .
- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Why do solubility discrepancies arise in different solvents, and how can they be addressed?
Basic Research Question
Solubility varies due to polarity:
- Polar Solvents : High solubility in DMSO (>50 mg/mL) but low in water (<0.1 mg/mL) .
Methodological Fix : Use co-solvents (e.g., PEG 400) or sonication to enhance aqueous dispersion .
How should researchers design dose-response studies for toxicity evaluation?
Advanced Research Question
- In Vitro Models : Use HepG2 cells for hepatotoxicity screening (IC₅₀ determination) .
- Dosing Range : Start at 1 µM–100 µM, with negative (DMSO) and positive (cycloheximide) controls .
What strategies optimize chiral resolution of this compound enantiomers?
Advanced Research Question
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
